molecular formula C19H17N3O4 B12169569 N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide

N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide

Cat. No.: B12169569
M. Wt: 351.4 g/mol
InChI Key: XBXUMTREPCJOGE-UHFFFAOYSA-N
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Description

N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzodioxole Group: The benzodioxole group can be introduced via a palladium-catalyzed C-N cross-coupling reaction.

    Formation of the Amide Bond: The final step involves the formation of the amide bond between the indole derivative and the benzodioxole derivative. This can be achieved using standard amide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors for the Fischer indole synthesis and the palladium-catalyzed C-N cross-coupling reaction to ensure consistent and efficient production.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole or benzodioxole rings.

    Reduction: Reduced forms of the carbonyl groups.

    Substitution: Substituted indole or benzodioxole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide involves its interaction with specific molecular targets within cells. Studies have shown that this compound can bind to tubulin, a protein involved in microtubule formation, and inhibit its polymerization. This leads to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to modulate microtubule dynamics makes it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide is unique due to its specific combination of the benzodioxole and indole moieties, which confer distinct biological activities. Its ability to target tubulin and induce apoptosis in cancer cells sets it apart from other indole derivatives.

Properties

Molecular Formula

C19H17N3O4

Molecular Weight

351.4 g/mol

IUPAC Name

N-[2-(1,3-benzodioxole-5-carbonylamino)ethyl]-1H-indole-3-carboxamide

InChI

InChI=1S/C19H17N3O4/c23-18(12-5-6-16-17(9-12)26-11-25-16)20-7-8-21-19(24)14-10-22-15-4-2-1-3-13(14)15/h1-6,9-10,22H,7-8,11H2,(H,20,23)(H,21,24)

InChI Key

XBXUMTREPCJOGE-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCCNC(=O)C3=CNC4=CC=CC=C43

Origin of Product

United States

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